
1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol is an organic compound with the molecular formula C₁₂H₁₈O₅ It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with appropriate reagents to introduce the propane-1,2-diol moiety. One common method involves the reduction of 2,4,5-trimethoxybenzaldehyde using sodium borohydride in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the diol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1-(2,4,5-trimethoxyphenyl)propane-1,2-dione, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The methoxy groups and diol moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
1-(2,4,5-Trimethoxyphenyl)propan-2-one: This compound shares the trimethoxyphenyl group but has a different functional group at the propane moiety.
1-(2,4,5-Trimethoxyphenyl)propane-1,2-dione: Similar structure but with a dione functional group instead of a diol.
Uniqueness: 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol is unique due to its specific combination of methoxy groups and diol moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
146830-05-9 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C12H18O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,12-14H,1-4H3 |
InChI Key |
ZSTCCLUBWBHJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1OC)OC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



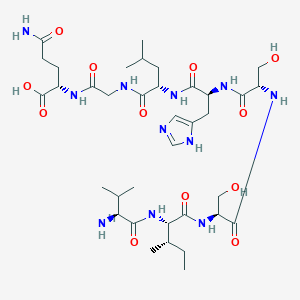
![4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine](/img/structure/B12549411.png)

![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene}](/img/structure/B12549425.png)
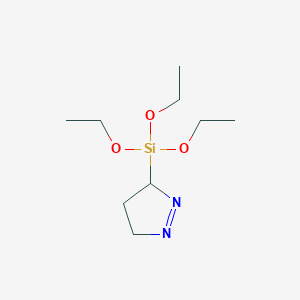
![Tributyl[cyclopropyl(phenyl)methyl]stannane](/img/structure/B12549430.png)
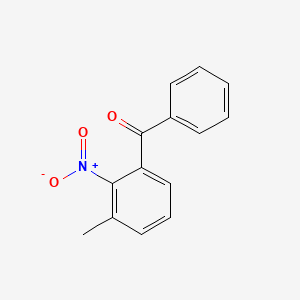

![{[4-(Trifluoromethyl)phenyl]amino}acetonitrile](/img/structure/B12549445.png)
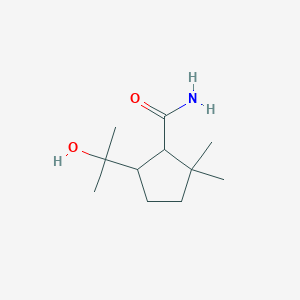

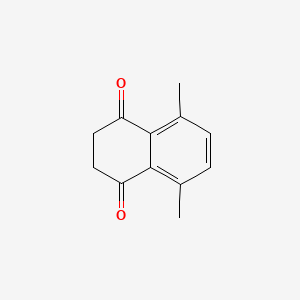
![Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate](/img/structure/B12549494.png)
